Home > Products > Screening Compounds P12346 > (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine
(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine - 115328-81-9

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

Catalog Number: EVT-493188
CAS Number: 115328-81-9
Molecular Formula: C4H7BrN2O
Molecular Weight: 179.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-bromo-4,5-dihydroisoxazole with formaldehyde and ammonia or an amine source under controlled conditions.

Key Parameters for Synthesis:

  • Reagents: 3-bromo-4,5-dihydroisoxazole, formaldehyde, and an amine source.
  • Solvent: Typically carried out in polar solvents such as methanol or ethanol to facilitate the reaction.
  • Temperature: Reactions are generally performed at elevated temperatures to enhance reaction rates, often in the range of 60–100°C.
  • Time: Reaction times can vary from several hours to overnight depending on the specific conditions and desired yield.

The reaction mechanism likely involves nucleophilic attack by the amine on the electrophilic carbon of the formaldehyde, followed by cyclization to form the isoxazole structure .

Molecular Structure Analysis

The molecular formula for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine is C4_4H7_7BrN2_2O. Its molecular weight is approximately 179.016 g/mol. The structure consists of:

  • A five-membered isoxazole ring featuring a bromine atom at position 3.
  • A methanamine group attached to position 5 of the isoxazole.

Structural Features:

  • Isoxazole Ring: Contributes to the compound's aromatic characteristics and potential reactivity.
  • Bromine Substituent: Enhances electrophilicity and may influence biological activity.

The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles and distances critical for understanding its reactivity and interaction with biological targets .

Chemical Reactions Analysis

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine participates in various chemical reactions due to its functional groups. Notably:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo substitution reactions with nucleophiles, leading to diverse derivatives.
  • Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or related structures.

Reaction Conditions:

These reactions typically require mild conditions but can vary based on the nature of the nucleophile or electrophile involved. Solvent choice and temperature play crucial roles in optimizing yields and selectivity .

Mechanism of Action

The mechanism of action for (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine largely relates to its role as a potential inhibitor of specific enzymes. Research has indicated that derivatives of this compound may act as covalent inhibitors targeting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), an enzyme implicated in various metabolic pathways and cancer progression.

Key Mechanistic Insights:

  • Covalent Bond Formation: The bromine atom enhances the compound's ability to form covalent bonds with nucleophilic sites on target enzymes.
  • Impact on Cellular Processes: Inhibition of GAPDH can lead to altered metabolic processes within cells, potentially triggering apoptosis or autophagy in cancer cells .
Physical and Chemical Properties Analysis

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine exhibits several notable physical and chemical properties:

Key Properties:

Stability:

The stability of this compound under various conditions (e.g., temperature, pH) is crucial for its application in research and potential therapeutic use. Studies indicate that halogenated isoxazoles can exhibit varying degrees of stability based on their substituents .

Applications

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine has promising applications primarily in medicinal chemistry:

Scientific Applications:

  1. Drug Development: Its potential as a GAPDH inhibitor positions it as a candidate for developing anticancer therapies.
  2. Biochemical Research: Utilized in studies exploring metabolic pathways and enzyme inhibition mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex organic molecules.

Research continues to explore its full range of applications, particularly in targeting metabolic diseases where GAPDH plays a significant role .

Synthetic Methodologies and Optimization

The construction of the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold, particularly functionalized to yield (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine, represents a critical step in developing irreversible inhibitors targeting transglutaminases like TG2. Recent methodologies emphasize efficiency, regiocontrol, and environmental considerations.

Novel Synthetic Routes for 3-Bromo-4,5-dihydroisoxazole Scaffold Construction

Two primary strategies dominate contemporary synthesis:

  • Bromocyclization of Alkenyl Oximes: A solvent-free approach utilizes dibromoformaldoxime (DBF) reacting with allylamine derivatives under mild conditions. This method achieves the BDHI core in a single step with moderate to high yields (65–85%). Optimizing stoichiometry (1:1.1 alkene:DBF) and avoiding solvents minimizes hazardous byproducts like bromonitromethane [1] [4]. For (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine, N-protected allylamines (e.g., N-Cbz-allylamine) serve as precursors, with the protecting group (Cbz) later cleaved to reveal the primary amine [1].
  • Cycloaddition-Elimination Sequence: An alternative route involves the in situ generation of nitrile oxides from halogenoximes (e.g., chloro- or bromoaldoximes) using mild bases (e.g., K₂CO₃, Et₃N) in ethereal solvents (diethyl ether, THF). Subsequent 1,3-dipolar cycloaddition with vinylamine equivalents, such as N-protected 4-aminobut-1-ene, yields 5-substituted isoxazolines. Regioselective bromination at C3 using bromine or NBS in dichloromethane at 0°C furnishes the BDHI scaffold. This method offers precise control over the C5 substituent but involves an extra step [4] [7].

Table 1: Comparison of Key Synthetic Routes to (3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine Precursors

MethodKey ReagentsConditionsYield Range (%)Key AdvantagesLimitations
BromocyclizationDBF, Allylamine derivativeSolvent-free, RT-40°C, 2-6h65-85One-pot, atom-economical, mild, scalableRequires handling DBF; moderate regioselectivity
Cycloaddition-BrominationHalogenoxime, Base, VinylamineEther/THF, 0°C-RT; Br₂/DCM, 0°C50-75 (over two steps)High regiocontrol over cycloadduct; versatile C5 substituentsMulti-step; requires bromination optimization

Stereochemical Control in Dihydroisoxazole Functionalization

The electrophilic warhead's stereochemistry significantly impacts inhibitor potency and selectivity. The BDHI ring contains one chiral center at C5:

  • Stereoselective Synthesis: Achieving enantiopure (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine derivatives requires either resolution or asymmetric synthesis. Chiral auxiliaries attached to the allylamine nitrogen or chiral catalysts for the cycloaddition step offer pathways. Enzymatic resolution using lipases or esterases has also been applied to racemic esters of the corresponding carboxylic acid precursors before conversion to the amine [2] [9].
  • Impact on Transglutaminase Inhibition: Structure-activity relationship (SAR) studies on dihydroisoxazole-based TG2 inhibitors demonstrate a pronounced stereochemical preference. The 5(S) enantiomer of inhibitors like ERW1041E (incorporating the BDHI-methanamine warhead linked to specific pharmacophores) exhibits significantly higher inhibitory efficiency (kinh/KI) against human TG2 compared to the 5(R) enantiomer. This difference can exceed 50-fold, attributed to optimal positioning of the electrophilic bromine towards the active site cysteine (Cys277) within the TG2 catalytic pocket when bound via the pharmacophore group in the S-configuration [2] [9]. This stereopreference generally holds across TG isoforms but is most pronounced for TG2.

Table 2: Stereochemical Influence on TG2 Inhibition Kinetics of Representative BDHI Inhibitors

Inhibitor Core StructureC5 StereochemistryKI (mM)kinh (min⁻¹)kinh/KI (M⁻¹min⁻¹)Relative Potency (vs R)
Typical Peptidomimetic (e.g., Ref 9)(S)0.019 - 0.0430.070 - 0.541500 - 680050-100x
Typical Peptidomimetic (e.g., Ref 9)(R)0.5 - 1.00.05 - 0.15~50 - 1501x (Reference)
Quinolinyl Derivative (ERW1069)(S)0.0190.0713700>50x
Quinolinyl Derivative (ERW1069)(R)~1.0~0.05~501x (Reference)

Scalable Production Strategies for Irreversible Transglutaminase Inhibitors

Transitioning from milligram-scale laboratory synthesis to gram-kilogram quantities of BDHI-methanamine derivatives necessitates addressing key challenges:

  • Process Optimization & Hazard Mitigation: Large-scale bromocyclization requires stringent control of DBF addition rate and temperature (maintained below 40°C) to prevent exothermic decomposition and minimize hazardous brominated byproducts. Continuous flow chemistry platforms offer superior heat and mass transfer for both bromocyclization and nitrile oxide cycloaddition steps, significantly improving safety profile and reproducibility [4]. Purification is streamlined using extractive workups (e.g., aqueous NaHCO₃/organic solvent partitioning) followed by crystallization from isopropanol/water or heptane/ethyl acetate mixtures, avoiding tedious chromatography [3] [10].
  • Impurity Profiling & Control: Critical impurities include regioisomeric bromoisoxazolines (from non-Markovnikov addition during bromocyclization), dihydrofuran byproducts (from over-reaction), residual solvents, and trace metals. Robust analytical methods (HPLC-UV/MS, GC, ICP-MS) are essential. Process optimization focuses on minimizing these through controlled reagent addition, precise temperature control, and defined workup protocols (e.g., specific washes to remove DBF residues). Specifications for the amine hydrochloride salt typically require >98.5% chemical purity and <0.1% individual impurities [3] [9] [10].
  • Building Block Integration: Synthesized (3-bromo-4,5-dihydroisoxazol-5-yl)methanamine (often isolated as a stable hydrochloride salt) serves as a key building block. Scalable coupling strategies, primarily using activated esters (e.g., N-hydroxysuccinimide esters) or carbodiimide-mediated (e.g., EDC·HCl) amidation in polar aprotic solvents (DMF, acetonitrile), link the warhead amine to diverse pharmacophores (e.g., Cbz-protected amino acids, substituted phenylacetyl piperazines, quinolinyl carbamates). Optimizing these coupling reactions for minimal racemization (critical when using chiral pharmacophores) and high yield is vital for producing inhibitors like NC9, AA9, and ERW1041E at scale [3] [9] [10].

Properties

CAS Number

115328-81-9

Product Name

(3-Bromo-4,5-dihydroisoxazol-5-yl)methanamine

IUPAC Name

(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanamine

Molecular Formula

C4H7BrN2O

Molecular Weight

179.02 g/mol

InChI

InChI=1S/C4H7BrN2O/c5-4-1-3(2-6)8-7-4/h3H,1-2,6H2

InChI Key

JLOLOZBWSBAUHW-UHFFFAOYSA-N

SMILES

C1C(ON=C1Br)CN

Canonical SMILES

C1C(ON=C1Br)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.